molecular formula C13H7Cl2F2NO B11179450 3,4-dichloro-N-(2,4-difluorophenyl)benzamide

3,4-dichloro-N-(2,4-difluorophenyl)benzamide

Cat. No.: B11179450
M. Wt: 302.10 g/mol
InChI Key: KPLVOLOKTLGJKG-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2,4-difluorophenyl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzamide ring and two fluorine atoms at the 2 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction between 3,4-dichlorobenzoyl chloride and 2,4-difluoroaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. This may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-dichloro-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,4-dichloro-N-(2,4-difluorophenyl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In the field of biology and medicine, this compound has been investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where modulation of specific pathways is required .

Industry: In industry, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 3,4-dichloro-N-(2,4-difluorophenyl)benzamide is unique due to the presence of both chlorine and fluorine atoms on the aromatic rings. This unique combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and properties .

Properties

Molecular Formula

C13H7Cl2F2NO

Molecular Weight

302.10 g/mol

IUPAC Name

3,4-dichloro-N-(2,4-difluorophenyl)benzamide

InChI

InChI=1S/C13H7Cl2F2NO/c14-9-3-1-7(5-10(9)15)13(19)18-12-4-2-8(16)6-11(12)17/h1-6H,(H,18,19)

InChI Key

KPLVOLOKTLGJKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl)Cl

Origin of Product

United States

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